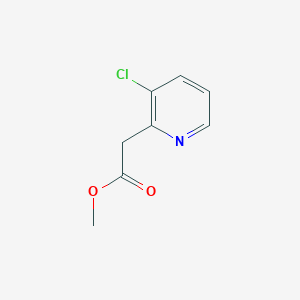

Methyl 2-(3-chloropyridin-2-yl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-chloropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTYVQIHGXKLHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 3 Chloropyridin 2 Yl Acetate

Strategies for the Construction of the Pyridine (B92270) Nucleus Precursors

The synthesis of the key intermediate, 2-(3-chloropyridin-2-yl)acetic acid, can be approached through two primary strategic routes: the modification of an existing pyridine ring or the construction of the heterocyclic system from acyclic components.

Functionalization of Substituted Pyridines

The direct functionalization of pyridine rings is a significant challenge in organic synthesis due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution, and the tendency of the nitrogen atom to coordinate with reagents. researchgate.net However, several advanced methods have been developed to overcome these hurdles and introduce substituents at specific positions.

One powerful strategy is directed ortho-metalation (DoM) . This involves the deprotonation of a site adjacent to a directing group on the pyridine ring using a strong base, typically an organolithium reagent. For a precursor like 3-chloropyridine (B48278), a directing group would be needed to guide metalation to the C-2 position. While direct C-H functionalization remains scarce, approaches involving pyridine N-oxides can facilitate nucleophilic additions. nih.gov

A more recent and highly regioselective method involves the generation of pyridyne intermediates . The difunctionalization of 3-chloropyridines can be achieved via a 3,4-pyridyne species, which allows for the sequential introduction of two different functional groups. nih.gov For instance, lithiation of a 3-chloro-2-alkoxypyridine followed by reaction with a Grignard reagent can generate a pyridyne, which then undergoes regioselective addition to yield a polysubstituted pyridine. nih.gov

Another functionalization approach involves nucleophilic substitution on a pre-functionalized pyridine. For example, a 2-halo-3-chloropyridine could react with a carbon nucleophile, such as diethyl malonate, followed by hydrolysis and decarboxylation to install the acetic acid side chain. Similarly, alkylation using reagents like ethyl 2-chloroacetate in the presence of a strong base can be employed to introduce the acetate (B1210297) moiety onto a suitable pyridine derivative. researchgate.net

Table 1: Comparison of Pyridine Functionalization Strategies

| Strategy | Description | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | Deprotonation adjacent to a directing group, followed by trapping with an electrophile. | n-BuLi, LDA, Directing Group (e.g., amide) | High regioselectivity. | Requires a directing group; cryogenic conditions often necessary. |

| Pyridyne Intermediates | Formation of a highly reactive pyridyne followed by nucleophilic addition/trapping. | Organolithiums, Grignard reagents | Allows for adjacent difunctionalization. nih.gov | Requires specific precursors; can have limited reaction scope. |

| Minisci Reaction | Radical alkylation of the protonated pyridine ring. | Radical precursors (e.g., from carboxylic acids), Silver nitrate, Persulfate | Tolerant of many functional groups. | Often yields mixtures of isomers; regioselectivity can be poor. nih.gov |

| Nucleophilic Substitution | Displacement of a leaving group (e.g., halide) by a carbon nucleophile. | Malonate esters, Cyanide | Utilizes well-established reaction mechanisms. | Requires a suitably pre-functionalized and activated pyridine ring. |

De Novo Synthesis of Pyridine Ring Systems

An alternative to modifying an existing ring is to construct the substituted pyridine nucleus from acyclic (non-ring) precursors. This approach, known as de novo synthesis, offers the advantage of building the desired substitution pattern directly into the ring-forming cyclization step.

One documented method for creating related structures involves the cyclization of functionalized 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com This type of reaction can be adapted to produce 2-chloropyridine-3-carboxylic acid esters, which are structurally very similar to the target precursor and can be chemically converted. The process typically involves reacting a cyanoacetate (B8463686) with an enamine or a similar activated component to build a diene, which is then cyclized and aromatized. google.com

Another classical, though less direct, method is the Ciamician–Dennstedt rearrangement . This reaction involves the ring expansion of pyrrole (B145914) with a dihalocarbene to form a 3-halopyridine. wikipedia.org While this typically produces the 3-chloro isomer, modifications to the starting materials could potentially guide the synthesis toward the desired 2,3-disubstituted pattern.

Table 2: Key Steps in a De Novo Pyridine Synthesis Example

| Step | Transformation | Purpose | Typical Reagents |

|---|---|---|---|

| 1 | Condensation | Formation of a substituted butadiene intermediate. | Cyanoacetic acid ester, 3-Dimethylamino-acrolein, Piperidine (B6355638). google.com |

| 2 | Vilsmeier-Haack type reaction | Introduction of a formyl group equivalent and preparation for cyclization. | N,N-Dimethylformamide, Bis(trichloromethyl) carbonate. google.com |

| 3 | Cyclization / Aromatization | Ring closure and formation of the aromatic pyridine system. | Hydrogen chloride gas. google.com |

Esterification Routes for Methyl 2-(3-chloropyridin-2-yl)acetate Synthesis

Once the precursor, 2-(3-chloropyridin-2-yl)acetic acid, is obtained, the final step is its conversion to the corresponding methyl ester. This can be achieved through several distinct esterification methodologies.

Direct Esterification Techniques

The most straightforward method for esterification is the direct reaction of the carboxylic acid with methanol (B129727). This reaction, known as Fischer-Speier esterification , is typically catalyzed by a strong acid. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. This is commonly accomplished by using a large excess of methanol, which also serves as the solvent, or by removing the water that is formed as a byproduct.

Deep eutectic solvents (DES) have also been shown to be effective catalysts for the esterification of acetic acid at room temperature, offering a greener alternative to traditional strong acids. rsc.org

Table 3: Catalysts for Direct Esterification

Transesterification Processes

Transesterification is a process where one ester is converted into another by reaction with an alcohol in the presence of a catalyst. researchgate.net If, for example, ethyl 2-(3-chloropyridin-2-yl)acetate were synthesized or more readily available, it could be converted to the desired methyl ester by heating it in methanol. nih.gov This reaction can be catalyzed by either acids (like sulfuric acid) or bases (like sodium methoxide).

The choice of catalyst is crucial. Base-catalyzed transesterification is often faster and occurs at lower temperatures, but it is sensitive to the presence of water and free carboxylic acids, which can consume the catalyst. Acid-catalyzed transesterification is slower but less sensitive to free acids in the starting material. nih.gov

Table 4: Transesterification Catalyst Systems

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Sodium Methoxide (NaOMe) in Methanol | Base-Catalyzed | Fast reaction rates, typically requires anhydrous conditions. youtube.com |

| Potassium Hydroxide (KOH) in Methanol | Base-Catalyzed | Inexpensive and effective catalyst. nih.gov |

| Sulfuric Acid (H₂SO₄) in Methanol | Acid-Catalyzed | Tolerant of moisture and free acids, but generally requires higher temperatures. |

| Enzymes (e.g., Lipases) | Biocatalysis | Very mild conditions, high selectivity, but catalysts can be expensive. |

Esterification via Activated Carboxylic Acid Derivatives

For substrates that are sensitive to the high temperatures or strong acidic conditions of direct esterification, a two-step approach involving the activation of the carboxylic acid is often preferred. This involves converting the carboxylic acid into a more reactive intermediate, which then readily reacts with methanol, often at room temperature.

A common method is the formation of an acyl chloride . The precursor acid, 2-(3-chloropyridin-2-yl)acetic acid, can be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ukm.edu.my The resulting 2-(3-chloropyridin-2-yl)acetyl chloride is highly electrophilic and reacts rapidly with methanol to form the methyl ester and HCl. A mild base is often added to neutralize the HCl byproduct. ukm.edu.my

Alternatively, modern peptide coupling agents can be used to activate the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) react with the carboxylic acid to form a highly reactive activated ester intermediate in situ. tdcommons.org This intermediate is then quenched with methanol to yield the final product under very mild conditions.

Table 5: Methods for Activating Carboxylic Acids for Esterification

| Activating Agent | Intermediate Formed | Co-reagents/Conditions | Advantages |

|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | Acyl Chloride | Often used neat or in a non-protic solvent (e.g., DCM, Toluene). ukm.edu.my | High reactivity, inexpensive. |

| **Oxalyl Chloride ((COCl)₂) ** | Acyl Chloride | Catalytic DMF, non-protic solvent. | Volatile byproducts, generally cleaner reactions. |

| EDC / DCC | O-acylisourea | DMAP (catalyst), non-protic solvent. | Mild conditions, widely used. |

| HATU / HBTU | Activated Ester | Amine base (e.g., DIPEA), non-protic solvent. | High efficiency, low racemization for chiral acids. tdcommons.org |

Introduction and Modification of the Chlorine Moiety on the Pyridine Ring

The strategic placement of a chlorine atom on the pyridine ring is a critical step in the synthesis of the target molecule. The electronic nature of the pyridine ring, particularly the electron-withdrawing effect of the nitrogen atom, dictates the feasible methods for halogenation.

Electrophilic Halogenation Methods

Direct electrophilic chlorination of pyridine is generally challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic attack. However, the reaction can be facilitated under harsh conditions or by activating the ring. For 2-substituted pyridines, electrophilic substitution typically directs incoming electrophiles to the 3- or 5-position. The synthesis of 3-chloropyridine derivatives often requires high temperatures and the use of potent chlorinating agents like sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Research into the halogenation of related pyridine derivatives provides insight into the conditions that might be applied. For instance, the direct chlorination of pyridine-N-oxide derivatives can be a more viable route, as the N-oxide group activates the ring towards electrophilic substitution, primarily at the 4-position, but also at the 2- and 6-positions. Subsequent deoxygenation would then yield the chlorinated pyridine.

| Method | Reagents | Typical Conditions | Position of Substitution |

| Direct Chlorination | Cl₂, Oleum | High Temperature (e.g., >200°C) | 3- and 5-positions |

| Chlorination of N-oxide | SO₂Cl₂ or POCl₃/PCl₅ | Moderate Temperature | 2-, 4-, and 6-positions |

Nucleophilic Substitution for Halogen Introduction

Nucleophilic aromatic substitution (SₙAr) provides a powerful alternative for introducing a chlorine atom onto the pyridine ring. nih.gov This approach typically involves the displacement of a suitable leaving group, such as a nitro, sulfonate, or diazonium group, by a chloride ion.

A common and effective method is the Sandmeyer reaction. This process begins with the diazotization of an aminopyridine precursor, such as methyl 2-(3-aminopyridin-2-yl)acetate, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group with a chlorine atom. This method is often preferred due to its high regioselectivity and milder reaction conditions compared to electrophilic halogenation.

Another pathway involves the substitution of a hydroxyl group. A 2-(3-hydroxypyridin-2-yl)acetate precursor can be converted to the target chloro-compound using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Carbon-Carbon Bond Formation at the Alpha-Position to the Ester

The methylene (B1212753) group situated between the pyridine ring and the ester carbonyl (the alpha-position) is activated by both adjacent groups, making it amenable to deprotonation and subsequent carbon-carbon bond formation.

Alkylation Reactions

Alkylation at the alpha-position involves the generation of a carbanion (enolate) followed by its reaction with an electrophilic alkylating agent, such as an alkyl halide. The acidity of the alpha-protons allows for deprotonation using a suitable base. nih.gov Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) are commonly employed to ensure complete and irreversible formation of the enolate. patsnap.com

The general procedure involves treating a solution of this compound in an aprotic solvent like tetrahydrofuran (B95107) (THF) with the base at low temperatures (e.g., -78°C) to form the enolate. An alkyl halide (R-X) is then added to the solution, which is subsequently quenched by the enolate to form the new C-C bond. This method is versatile for introducing a variety of primary and some secondary alkyl groups. nih.gov

Table of Common Bases and Alkylating Agents:

| Base | Solvent | Temperature | Typical Alkylating Agent |

| Sodium Hydride (NaH) | THF, DMF | 0°C to RT | Methyl iodide, Benzyl bromide |

| Lithium Diisopropylamide (LDA) | THF | -78°C | Ethyl iodide, Propyl bromide |

| Potassium tert-butoxide (t-BuOK) | t-BuOH, THF | RT | Allyl chloride |

Condensation Reactions (e.g., Knoevenagel, Dieckmann)

Condensation reactions are fundamental for C-C bond formation. The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine or an amine. bas.bgresearchgate.netmdpi.com In this context, this compound can serve as the active methylene component, reacting with various aldehydes (R-CHO) to yield substituted acrylates after dehydration. The pyridine nitrogen itself can contribute to activating the methylene group. bas.bg

The Dieckmann condensation is an intramolecular reaction of a diester to form a cyclic β-keto ester, effectively creating five- or six-membered rings. wikipedia.orgsynarchive.comorganic-chemistry.orgorgoreview.com While not a direct method for alpha-substitution on the starting material, it is a crucial reaction in synthetic pathways that might begin with a derivative of this compound. For instance, if the ester were part of a larger molecule containing a second ester group at a suitable distance (1,6- or 1,7-relationship), treatment with a base like sodium ethoxide would induce cyclization. numberanalytics.com The intermolecular version of this reaction, the Claisen condensation, involves the reaction between two ester molecules and could be used to acylate the alpha-position of the title compound.

Carbanion Chemistry Applications

The application of carbanion chemistry at the alpha-position extends beyond simple alkylation. libretexts.orglibretexts.org The nucleophilic carbanion generated from this compound can react with a wide array of electrophiles. The stability and reactivity of the carbanion are influenced by the inductive effect and the hybridization of the charge-bearing atom. libretexts.org

Acylation: Reaction of the enolate with acyl chlorides (RCOCl) or anhydrides provides a direct route to β-keto esters. These products are valuable synthetic intermediates for further transformations.

Reaction with Epoxides: The carbanion can act as a nucleophile to open epoxide rings, leading to the formation of a γ-hydroxy ester after a two-carbon chain extension. nih.gov

Michael Addition: As a soft nucleophile, the enolate can participate in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. This reaction forms a new C-C bond at the β-position of the acceptor, resulting in a 1,5-dicarbonyl compound.

The choice of base, solvent, and reaction temperature is crucial for controlling the outcome of these reactions and minimizing side reactions. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages over classical stoichiometric reactions, including milder reaction conditions, higher selectivity, and improved atom economy. Both metal-based and organic catalysts have been employed in the synthesis of pyridine derivatives, providing powerful tools for the construction of the target molecule.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of carbon-carbon bonds in pyridine systems. mdpi.com Palladium and copper catalysts are particularly prominent in this area. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Sonogashira reactions, are powerful methods for the functionalization of halopyridines. mdpi.comgoogle.com For instance, the Sonogashira coupling of a halopyridine with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, can be a key step in building the carbon framework. google.com Although a direct palladium-catalyzed synthesis of this compound is not extensively documented in readily available literature, related transformations provide a strong basis for its potential synthesis. For example, palladium-catalyzed cross-coupling of (2-pyridyl)allyldimethylsilanes with aryl iodides has been demonstrated. nih.gov

Copper-catalyzed reactions also offer a versatile and often more economical alternative to palladium. Copper catalysts have been shown to be effective in the synthesis of functionalized pyridines through various mechanisms, including tandem cyclizations. tandfonline.com For instance, a recyclable copper(I) bromide catalyst supported on a modified mesoporous material has been used for the three-component tandem cyclization to produce polysubstituted pyridines in high yields. tandfonline.com While specific examples for the direct synthesis of this compound are limited, the general applicability of copper catalysis in pyridine synthesis suggests its potential utility.

Table 1: Examples of Metal-Catalyzed Reactions for the Synthesis of Pyridine Derivatives This table presents examples of metal-catalyzed reactions for the synthesis of various pyridine derivatives, illustrating the types of catalysts and conditions that could be adapted for the synthesis of this compound.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ / K₂CO₃ | 2-Bromopyridine, Arylboronic acid | 2-Arylpyridine | Good | mdpi.com |

| NiCl₂·6H₂O / Zn | 2-Halopyridines | 2,2'-Bipyridines | High | mdpi.com |

| MCM-41-2N-CuBr / Li₂CO₃ | Ketoxime acetate, Aldehyde, Activated methylene compound | Polysubstituted pyridine | 60-79 | tandfonline.com |

| Pd(dba)₂ / XPhos | 2-Pyridyl zinc halide, Bromopyridine | 2,2'-Bipyridine derivative | Good | mdpi.com |

Organocatalysis has emerged as a powerful strategy in organic synthesis, avoiding the use of potentially toxic and expensive metals. nih.gov These reactions are often praised for their operational simplicity and compatibility with a wide range of functional groups.

For the synthesis of pyridine derivatives, organocatalytic approaches can involve the activation of substrates through various modes, such as enamine or iminium ion formation. While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, related C-H functionalization of pyridine N-oxides using organic bases like dialkylcyanamides has been achieved in a solvent- and halide-free manner. rsc.orgrsc.org This approach leads to the formation of pyridine-2-yl substituted ureas with high atom economy. rsc.orgrsc.org Such a strategy could potentially be adapted for the introduction of an acetate moiety.

Another relevant approach is the formylation of fluoropyridines using silylformamidine under catalyst-free conditions, which proceeds via C-H insertion. nih.gov This highlights the potential for direct functionalization of the pyridine ring without the need for a metal catalyst.

Table 2: Examples of Organocatalytic and Catalyst-Free Reactions for Pyridine Functionalization This table showcases examples of organocatalytic and catalyst-free reactions for the functionalization of pyridines, which could inspire methods for the synthesis of this compound.

| Catalyst/Conditions | Reactants | Product | Yield (%) | Reference |

| Dialkylcyanamide / Heat | Pyridine N-oxide | Pyridine-2-yl substituted urea | 63-92 | rsc.org |

| Me₃SiC(=NMe)NMe₂ / Heat | Fluoropyridine | Formylpyridine | Not specified | nih.gov |

| None (Thermal) | 2-Aminopyridine (B139424) derivative, Acetic anhydride | Pyrido-[2,3-d]-pyrimidine-4-one | Not specified | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key aspects include the use of safer solvents, renewable raw materials, and maximizing atom economy.

The use of environmentally benign solvents, or the elimination of solvents altogether, is a central tenet of green chemistry. Water is an attractive solvent due to its low cost, non-flammability, and low toxicity. Aqueous syntheses of pyridine derivatives have been reported, for instance, in the multicomponent Hantzsch reaction catalyzed by cerium(IV) ammonium (B1175870) nitrate. researchgate.net Furthermore, selective mono- or diaminations of 2,6-dibromopyridine (B144722) have been successfully performed in water using microwave irradiation. acs.org

Solvent-free reactions offer further environmental benefits by reducing waste and simplifying purification procedures. The synthesis of functionalized pyridine derivatives has been achieved under solvent-free conditions, for example, using a Wells-Dawson heteropolyacid as a catalyst in a multicomponent condensation reaction. conicet.gov.ar Thermal cyclocondensation of 2-aminopyridine derivatives has also been carried out in the absence of a solvent. nih.gov The synthesis of pyridine-2-yl substituted ureas via C-H functionalization of pyridine N-oxides has also been reported as a solvent-free process. rsc.orgrsc.org

Table 3: Examples of Green Synthetic Approaches to Pyridine Derivatives This table provides examples of pyridine syntheses conducted in aqueous or solvent-free conditions, illustrating the potential for greener routes to this compound.

| Reaction Type | Conditions | Product | Yield (%) | Reference |

| Hantzsch pyridine synthesis | Ce(NH₄)₂(NO₃)₆, Water | 2,4,6-Trisubstituted pyridine | Not specified | researchgate.net |

| Amination of dibromopyridine | Microwave, Water | Mono- and di-aminated pyridines | 65-86 | acs.org |

| Multicomponent condensation | Wells-Dawson heteropolyacid, 80 °C, Solvent-free | Functionalized pyridine | 60-99 | conicet.gov.ar |

| C-H functionalization | Heat, Solvent-free | Pyridine-2-yl substituted urea | 63-92 | rsc.org |

The use of renewable feedstocks is a critical aspect of sustainable chemistry, aiming to move away from depleting fossil fuel resources. While the direct synthesis of this compound from biomass is not yet established, research into the production of the core pyridine ring from renewable sources is ongoing. For example, routes to pyridine carboxylic acids from lignin (B12514952) have been described. tandfonline.com

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently "greener" as they generate less waste. Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions are less atom-economical. primescholars.com

The synthesis of this compound can be analyzed from an atom economy perspective. For instance, a synthesis starting from 3-chloropyridine and involving the introduction of the acetate group via a nucleophilic substitution with a reagent like methyl chloroacetate (B1199739) would generate byproducts, thus having a lower atom economy. In contrast, a hypothetical direct C-H activation and carboxymethylation would be more atom-economical. Classical amidation reactions using acid chlorides often generate significant waste, whereas catalytic amidation reactions are more environmentally friendly. acs.org

Table 4: Atom Economy Calculation for a Hypothetical Esterification Step This table illustrates a simplified atom economy calculation for a hypothetical final step in the synthesis of this compound, assuming the reaction of an acid chloride with methanol.

| Reactants | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Byproduct | Molar Mass ( g/mol ) |

| 2-(3-chloropyridin-2-yl)acetyl chloride | ~202.04 | This compound | ~185.61 | HCl | ~36.46 |

| Methanol | 32.04 | ||||

| Total Reactant Mass: | ~234.08 | ||||

| Atom Economy (%): | (185.61 / 234.08) * 100 ≈ 79.3% |

This calculation highlights that even with a high chemical yield, a significant portion of the reactant atoms may end up as waste. libretexts.org Therefore, designing synthetic routes with high atom economy is a key goal in modern, sustainable chemistry.

Derivatives and Analogs Derived from Methyl 2 3 Chloropyridin 2 Yl Acetate

Synthesis of Homologs and Analogs with Modified Alkyl Ester Chains

The methyl ester group of methyl 2-(3-chloropyridin-2-yl)acetate can be readily converted into other alkyl esters (homologs) or more complex functionalities. This modification is typically achieved through standard esterification or transesterification protocols. The general approach involves either the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by re-esterification, or direct conversion using a different alcohol under catalytic conditions.

For instance, the synthesis of ethyl or tert-butyl esters can be accomplished by reacting the parent carboxylic acid, 2-(3-chloropyridin-2-yl)acetic acid, with the desired alcohol (ethanol or tert-butanol) in the presence of an acid catalyst. Alternatively, direct synthesis from a precursor can yield different ester functionalities. The synthesis of ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate was achieved by alkylating the corresponding pyridinone with ethyl bromoacetate (B1195939) in the presence of potassium carbonate nih.gov. Similarly, tert-butyl esters can be prepared from the corresponding carboxylic acid and isobutene using a strong acid catalyst google.com.

These methods allow for the introduction of a variety of alkyl chains, including ethyl, propyl, butyl, and more complex branched or functionalized groups. The choice of ester can influence the compound's physical properties, such as solubility and lipophilicity, which is a critical consideration in various chemical applications.

Table 1: Methods for Modifying the Alkyl Ester Chain

| Method | Reagents & Conditions | Resulting Ester | Reference |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Ethyl Ester | google.com |

| Alkylation | Carboxylic Acid/Phenol, Alkyl Halide (e.g., Ethyl Bromoacetate), Base (e.g., K₂CO₃) | Ethyl Ester | nih.gov |

| Acid-Catalyzed Alkene Addition | Carboxylic Acid (e.g., Chloroacetic Acid), Alkene (e.g., Isobutene), Strong Acid Ion Exchange Resin | tert-Butyl Ester | google.com |

Functionalization and Substitution of the Pyridine (B92270) Ring System

The pyridine ring of this compound possesses distinct reactive sites that allow for a range of functionalization and substitution reactions. The electron-deficient nature of the pyridine ring, exacerbated by the chloro substituent, dictates its reactivity towards nucleophilic and organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the C3 position, while generally less reactive than halogens at the C2 or C4 positions, can participate in palladium-catalyzed cross-coupling reactions. nih.govmdpi.com The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the chloropyridine with an arylboronic acid. Studies on various chloropyridines have shown that 2-chloropyridines are more reactive than 3-chloropyridines in ligand-free Suzuki reactions. nih.gov However, with appropriate catalyst systems, such as those using N-heterocyclic carbene (NHC) ligands, even less reactive chlorides can be coupled effectively. researchgate.net

The Heck reaction, another palladium-catalyzed process, allows for the coupling of the chloropyridine with an alkene to form a substituted alkene, providing a route to vinylated pyridine derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. Amination of halopyridines can proceed via an SNAr mechanism or through the formation of a pyridyne intermediate, which can lead to a mixture of regioisomers. journals.co.za For example, the reaction of 3-chloropyridine (B48278) with lithium piperidide yields a mixture of 3- and 4-piperidylpyridines. journals.co.za The reactivity and site-selectivity of SNAr reactions on substituted pyridines have been investigated through kinetic studies and DFT calculations, which show that the C2 carbon is often the most electrophilic center in 2-substituted nitro-pyridines. researchgate.net

Other Functionalizations: The chloro group can be removed through catalytic hydrogenation (hydrodechlorination) using catalysts like palladium on carbon (Pd/C). chemicalbook.com This reaction converts the chloro-derivative back to the parent pyridine scaffold. Furthermore, electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature but can occur under harsh conditions, typically directing incoming electrophiles to the C3 or C5 positions. pearson.com

Table 2: Functionalization Reactions of the Pyridine Ring

| Reaction Type | Reagents & Conditions | Transformation | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(OAc)₂, Base (e.g., Na₂CO₃), H₂O/DMF | C-Cl → C-Aryl | nih.govresearchgate.net |

| Heck Reaction | Alkene (e.g., Styrene), Pd Catalyst, Base (e.g., Et₃N) | C-Cl → C-Vinyl | wikipedia.orgorganic-chemistry.org |

| Amination (via Pyridyne) | KNH₂ in liquid NH₃ | C-Cl → C-NH₂ (with rearrangement) | journals.co.za |

| SNAr Amination | Secondary Amines (e.g., Morpholine) | C-Cl → C-Amine | researchgate.net |

Ring Annulation and Formation of Polycyclic Systems Incorporating the Pyridine Core

The pyridine acetate (B1210297) framework is a valuable precursor for constructing fused polycyclic and heterocyclic systems. Annulation, the process of building a new ring onto an existing structure, can be achieved through various cyclization strategies.

One powerful approach is the use of cycloaddition reactions. For example, [3+2] cycloadditions involving in situ-generated heteroaromatic N-ylides (which could be derived from the pyridine nitrogen) and electron-deficient olefins provide a direct route to fused polyheterocyclic structures. mdpi.com

Another strategy involves modifying the acetate side chain to introduce a reactive group capable of intramolecular cyclization onto the pyridine ring. For instance, the acetate can be converted to a hydrazide, which can then be cyclized with reagents like acetylacetone (B45752) to form a pyrazole (B372694) ring fused to the initial structure. This approach was demonstrated in the synthesis of pyrazolyl-bipyridine derivatives. nih.gov Similarly, reaction of a related 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) leads to a product that is an intermediate for various heterocyclic compounds. nih.gov The synthesis of fused thiopyridines has also been achieved through S-alkylation followed by cyclization. researchgate.net

These annulation reactions significantly increase the structural complexity and planarity of the molecule, leading to novel scaffolds such as pyrrolo[1,2-a]pyridines, indolizines, and other nitrogen-containing polycyclic systems. The Robinson annulation, a well-known method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol (B89426) condensation, a strategy that could potentially be adapted for pyridine-containing substrates. mdpi.comresearchgate.net

Table 3: Annulation Strategies for Pyridine Systems

| Annulation Type | Key Precursor/Reaction | Fused System Example | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Heteroaromatic N-Ylide + Olefin | Fused Pyrrolidines | mdpi.com |

| Intramolecular Cyclization | Acetohydrazide + Diketone | Fused Pyrazoles | nih.gov |

| S-Alkylation/Cyclization | Pyridine Thione + Propargyl Bromide | Fused Thiopyridines | researchgate.net |

Stereoselective Synthesis of Chiral Derivatives

Introducing chirality into derivatives of this compound can be achieved through two primary strategies: the resolution of a racemic mixture or by direct asymmetric synthesis. The development of stereochemically pure compounds is crucial in many areas of chemical research.

Chiral Resolution: This classical method involves separating a racemic mixture into its individual enantiomers. A common technique is the formation of diastereomeric salts by reacting the racemic compound (if it is an acid or base) with a pure chiral resolving agent, such as tartaric acid or brucine. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. nih.gov Another powerful method is kinetic resolution, which often employs enzymes. For example, lipase-catalyzed enantioselective acetylation can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. researchgate.net

Asymmetric Synthesis: This more modern approach aims to create a single enantiomer directly. This can be accomplished by using chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, and are later removed. The asymmetric synthesis of 2-(2-pyridyl)aziridines, for example, has been achieved with good diastereoselectivity by adding chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral amino alcohol. nih.govamanote.com Alternatively, chiral catalysts can be used to favor the formation of one enantiomer over the other. The asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines has been reported via the diastereoselective addition of Grignard reagents to α-chloro N-sulfinyl ketimines. rsc.org

Table 4: Approaches to Stereoselective Synthesis

| Method | Principle | Example Application | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent to form separable diastereomers. | Resolution of a racemic carboxylic acid with a chiral amine like brucine. | wikipedia.orglibretexts.org |

| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase). | Lipase-catalyzed acetylation of a racemic pyridyl-ethanol. | researchgate.net |

| Chiral Auxiliary | A covalently attached chiral group directs a stereoselective reaction. | Use of an imine derived from a chiral amino alcohol for aziridination. | nih.govamanote.com |

Structure-Reactivity Relationship Studies of Related Compounds

The reactivity of this compound and its derivatives is profoundly influenced by the electronic and steric properties of substituents on the pyridine ring. Structure-reactivity relationship (SAR) studies aim to understand and predict how these structural modifications affect chemical behavior.

The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it less reactive in electrophilic substitutions compared to benzene, but more susceptible to nucleophilic attack. The position and electronic character of substituents further modulate this reactivity. For example, in palladium-catalyzed Suzuki couplings, the reactivity of chloropyridines is highly dependent on the position of the chlorine atom, with the order of reactivity often being 2-Cl > 4-Cl >> 3-Cl. nih.govmdpi.com This is attributed to the greater polarization of the C-Cl bond at the electron-deficient C2 and C4 positions.

Quantitative studies using the Hammett equation have been employed to correlate reaction rates and equilibrium constants with substituent electronic effects. canterbury.ac.nz Such analyses have shown that reactions at the pyridine nitrogen are very sensitive to the electronic influence of substituents at the C3 and C4 positions. canterbury.ac.nzacs.org Electron-donating groups (EDGs) increase the electron density on the ring and the basicity of the nitrogen, while electron-withdrawing groups (EWGs) have the opposite effect. acs.org

Modern computational methods, such as Density Functional Theory (DFT), provide deeper insight into these relationships. DFT calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO/LUMO), and calculate electrophilicity indices, which correlate well with experimentally observed reactivity in SNAr reactions. researchgate.netresearchgate.net For instance, studies on Fe-pyridinophane complexes have shown that EWGs in the 4-position of the pyridine ring lead to a more electron-deficient and reactive metal center, enhancing its catalytic activity in C-C coupling reactions. nih.gov These studies are crucial for the rational design of new pyridine-based molecules with tailored reactivity for specific applications.

Table 5: Influence of Substituents on Pyridine Reactivity

| Substituent Position | Substituent Type | Effect on Reactivity | Example Reaction | Reference |

|---|---|---|---|---|

| C4 | Electron-Withdrawing (e.g., -NO₂) | Increases reactivity of chelated metal catalyst | Catalytic C-C Coupling | nih.gov |

| C3 | Electron-Withdrawing (e.g., -CN) | Decreases basicity; activates ring for nucleophilic attack | Acid-Base Reactions | researchgate.net |

| C2 | Chloro (-Cl) | More reactive than 3-Cl in Suzuki coupling | Suzuki-Miyaura Coupling | nih.gov |

| C3 | Chloro (-Cl) | Less reactive than 2-Cl in Suzuki coupling | Suzuki-Miyaura Coupling | nih.gov |

Applications of Methyl 2 3 Chloropyridin 2 Yl Acetate As a Chemical Building Block

Utilization in the Synthesis of Agrochemical Intermediates

The pyridine (B92270) ring is a common scaffold found in numerous biologically active compounds, including many commercial agrochemicals. The specific substitution pattern of Methyl 2-(3-chloropyridin-2-yl)acetate makes it a structural component or potential precursor for active ingredients used in crop protection.

While direct synthesis of commercial herbicides starting from this compound is not extensively documented in public literature, its structural motifs are present in herbicidally active molecules. For instance, aryloxyacetic acid derivatives are a known class of herbicides, and research has been conducted on synthesizing new variants that incorporate pyridine rings to act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. beilstein-journals.org In these syntheses, chloro-substituted pyridine starting materials are often reacted with other chemical moieties to produce the final active compound. beilstein-journals.org The synthesis of some herbicidal compounds involves the reaction of a starting material with methyl chloroacetate (B1199739) to introduce the acetate (B1210297) functional group. beilstein-journals.org

Furthermore, pyridine analogues of other herbicides have been synthesized and evaluated for their biological activity. Research into creating analogues of bromoxynil, a photosystem II (PSII) inhibitor, has involved the synthesis of various substituted pyridine compounds. nih.gov These studies indicate that modifying existing herbicide structures with pyridine-based fragments can lead to compounds with altered and potentially improved weed control spectrums. nih.gov

The 3-chloropyridin-2-yl moiety is a critical component of the highly effective broad-spectrum insecticide, chlorantraniliprole (B1668704). nih.gov This insecticide functions by targeting insect ryanodine (B192298) receptors. The synthesis of chlorantraniliprole involves the coupling of two key intermediates: an anthranilic acid derivative and a pyrazolecarboxylic acid derivative. mdpi.com The latter, specifically 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid , contains the signature scaffold of the title compound.

However, common industrial synthesis routes for this key pyrazole (B372694) intermediate typically start from 2,3-dichloropyridine (B146566) , not this compound. A general pathway involves the following steps:

Hydrazination: 2,3-dichloropyridine is reacted with hydrazine (B178648) hydrate (B1144303) to form 3-chloro-2-hydrazinopyridine.

Cyclization: The resulting hydrazine derivative is then condensed with a dialkyl maleate (B1232345) (such as diethyl maleate) in the presence of a base to form a pyrazolidinone ring system. mdpi.com

Further Reactions: This intermediate undergoes subsequent bromination, oxidation, and hydrolysis to yield the final 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid intermediate. mdpi.com

While this compound is not the direct starting material in these established routes, the resulting insecticide's structure highlights the importance of the 3-chloropyridin-2-yl group for achieving high insecticidal efficacy.

Table 1: Key Intermediates in a Common Chlorantraniliprole Synthesis Pathway

| Starting Material | Key Intermediate 1 | Key Intermediate 2 | Final Product (Example) |

|---|---|---|---|

| 2,3-Dichloropyridine | 3-Chloro-2-hydrazinopyridine | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Chlorantraniliprole |

Role in the Synthesis of Pharmaceutical Scaffolds and Drug Intermediates (excluding clinical efficacy)

Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, appearing in a vast number of pharmaceutical compounds. nih.gov The combination of a pyridine ring and an acetic acid/ester moiety, as seen in this compound, represents a valuable pharmacophore for designing new drug candidates. Phenylacetic acid and its derivatives are building blocks for numerous drugs, including well-known anti-inflammatory agents. mdpi.com The incorporation of a chloropyridine ring in place of a phenyl ring modifies the electronic and steric properties, offering a pathway to novel chemical entities.

The synthesis of complex heterocyclic systems often utilizes simpler building blocks. For example, substituted quinazolin-2,4-diones, which possess a range of biological activities, have been synthesized through the annulation of anthranilic esters with N-pyridyl ureas. mdpi.com Similarly, new series of fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines, have been synthesized from substituted pyridine carbonitrile precursors. mdpi.com

While specific examples detailing the use of this compound in the synthesis of named drug intermediates are not prevalent in the literature, its structure is analogous to other building blocks used in drug discovery. For instance, methyl 2-(6-aminopyridin-3-yl)acetate is a known intermediate. researchgate.net The title compound offers a different substitution pattern and a chloro-functional group, which can be used for further cross-coupling reactions to build molecular complexity, making it a molecule of interest for constructing libraries of new compounds for biological screening.

Contributions to Fine Chemical Production and Specialty Chemicals

This compound is a versatile chemical building block, contributing significantly to the synthesis of a variety of fine and specialty chemicals. Its unique structure, featuring a chlorinated pyridine ring and a reactive methyl acetate group, allows for diverse chemical transformations, making it a valuable intermediate in the production of complex molecules with specialized functions. The strategic placement of the chloro and acetate substituents on the pyridine ring enables its use in the construction of various heterocyclic systems, which are core scaffolds in many high-value chemical products.

The primary application of this compound in this sector lies in its ability to serve as a precursor for the synthesis of more complex heterocyclic compounds. These resulting compounds often form the backbone of active ingredients in pharmaceuticals, agrochemicals, and other specialty materials. The reactivity of the molecule can be directed at either the chloro-substituent, which can be displaced by nucleophiles, or the methyl acetate group, which can undergo a range of ester-related reactions such as hydrolysis, amidation, and condensation.

Research into the reactivity of analogous chloropyridine derivatives suggests that this compound can participate in various cyclization and coupling reactions to form fused ring systems or bi-heterocyclic structures. These types of reactions are fundamental in the field of fine chemical synthesis, where the precise construction of molecular architecture is paramount to achieving the desired chemical and biological properties.

For instance, the synthesis of isoxazole (B147169) and pyrazole derivatives, which are important classes of compounds in medicinal chemistry and materials science, can be envisaged using this compound as a starting material. researchgate.netjournalagent.com The ester group can be manipulated to introduce functionalities that can then react with other reagents to form the desired heterocyclic ring.

The following tables summarize potential synthetic applications and the types of specialty chemicals that could be derived from this compound, based on established chemical principles and the known reactivity of similar compounds.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | Substituted Pyridine Derivatives |

| Hydrolysis | Acid or Base Catalysis | 2-(3-chloropyridin-2-yl)acetic acid |

| Amidation | Amines, High Temperature | 2-(3-chloropyridin-2-yl)acetamides |

| Condensation Reactions | Aldehydes, Ketones | Heterocyclic Systems (e.g., coumarins) |

| Cyclization Reactions | Hydrazines, Hydroxylamine | Fused Pyridinones, Pyrazolopyridines |

Table 2: Examples of Specialty Chemicals Potentially Derived from this compound

| Specialty Chemical Class | Potential Application Area | Synthetic Approach |

| Substituted Pyridinamines | Pharmaceutical Intermediates | Nucleophilic substitution of the chloro group with an amine. |

| Pyridinyl-amides/esters | Agrochemicals, Material Science | Reaction of the acetate group with various nucleophiles. |

| Fused Heterocyclic Systems | Dyes, Electronic Materials | Intramolecular or intermolecular cyclization reactions. |

| Pyridinyl-acetic acid derivatives | Ligands for Catalysis | Hydrolysis of the ester followed by further functionalization. |

While specific, publicly available research focusing exclusively on this compound can be limited, the established reactivity of the chloropyridine and methyl acetate functional groups provides a strong basis for its utility in the synthesis of a wide array of valuable fine and specialty chemicals. The development of novel synthetic routes utilizing this building block continues to be an active area of research in organic and medicinal chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 3 Chloropyridin 2 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Methyl 2-(3-chloropyridin-2-yl)acetate. It provides precise information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H NMR spectroscopy for this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the aromatic system and the electron-withdrawing chloro substituent. The chemical shifts for the pyridine protons are influenced by the position of the chloro group. For instance, in related chloropyridine compounds, protons on the ring exhibit characteristic shifts and coupling constants. The methylene (B1212753) protons of the acetate (B1210297) group (CH₂) are observed as a singlet, shifted downfield by the adjacent ester and pyridine functionalities. The methyl protons of the ester group (CH₃) also appear as a singlet, typically at a higher field compared to the methylene and aromatic protons.

Predicted ¹H NMR data for this compound suggests the following approximate chemical shifts (in ppm):

Interactive Data Table: Predicted ¹H NMR Chemical Shifts| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H4 | ~7.8 | Doublet of doublets |

| Pyridine-H5 | ~7.3 | Doublet of doublets |

| Pyridine-H6 | ~8.4 | Doublet of doublets |

| CH₂ | ~4.0 | Singlet |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is typically found at the lowest field, often above 170 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region, with their chemical shifts influenced by the chloro substituent. The carbon of the methylene group and the methyl group of the ester appear at higher fields.

Predicted ¹³C NMR data for this compound indicates the following approximate chemical shifts (in ppm):

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~170 |

| Pyridine-C2 | ~150 |

| Pyridine-C3 | ~130 |

| Pyridine-C4 | ~138 |

| Pyridine-C5 | ~123 |

| Pyridine-C6 | ~148 |

| CH₂ | ~41 |

Note: These are predicted values and can differ from experimental data.

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals of the methylene and methyl groups to their respective protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity between the acetate moiety and the pyridine ring, for example, by observing a correlation between the methylene protons and the C2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule and its derivatives.

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are particularly useful for obtaining high-resolution spectra of solid samples. acs.org Solid-state NMR can be instrumental in studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. acs.org By combining ssNMR data with X-ray diffraction and computational methods, a comprehensive understanding of the solid-state structure can be achieved. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For esters like this compound, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) and cleavage adjacent to the carbonyl group. libretexts.org The presence of the chlorine atom will also result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope. The fragmentation of the pyridine ring can also lead to specific fragment ions. mdpi.com

Interactive Data Table: Key Compound Names

| Compound Name |

|---|

| This compound |

| Pyridine |

| Chloroacetic acid |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. rsc.org In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its retention time in a chromatographic column. Subsequently, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process induces fragmentation of the molecule, creating a unique mass spectrum that serves as a molecular fingerprint. shimadzu.com

For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (C₈H₈ClNO₂). The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, which appears at approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern is predictable based on the structure. Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.orglibretexts.orgyoutube.com The most common fragmentation for esters is the α-cleavage of the C-O bond, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org For this compound, this would involve the loss of the methoxy (B1213986) radical (•OCH₃), generating a prominent acylium ion. Another significant fragmentation pathway involves the cleavage of the bond between the pyridine ring and the acetyl group. The fragmentation of the pyridine ring itself can also occur, often initiated by the loss of the chlorine atom or hydrogen cyanide (HCN). rsc.org

Table 1: Predicted GC-MS Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 185/187 | [M]⁺ | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |

| 154/156 | [M - OCH₃]⁺ | Loss of methoxy radical from the ester |

| 126/128 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 112/114 | [C₅H₃ClN]⁺ | Pyridine ring fragment after side-chain cleavage |

| 76 | [C₅H₄N]⁺ | Loss of chlorine from pyridine fragment |

This table is based on general fragmentation principles and data for related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of less volatile or thermally labile compounds and is widely used in pharmaceutical and metabolic studies. escholarship.orgpsu.edu It couples the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. For this compound and its derivatives, reverse-phase HPLC would typically be used for separation, followed by detection with a mass spectrometer.

Unlike GC-MS, LC-MS employs soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically result in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. shimadzu.com This makes LC-MS particularly useful for confirming the molecular weight of the parent compound and for quantifying it in complex matrices. nih.gov

Tandem mass spectrometry (LC-MS/MS) can be employed to gain structural information. escholarship.org In this technique, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), generating a product ion spectrum. researchgate.net This fragmentation is lower in energy compared to EI in GC-MS and provides specific structural details. For this compound, the fragmentation would likely involve the loss of neutral molecules like methanol (B129727) (CH₃OH) or the cleavage of the ester and side chain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, making it ideal for analyzing pyridine derivatives in conjunction with LC. shimadzu.com In positive ion mode, ESI typically generates protonated molecules, [M+H]⁺. For this compound, the nitrogen atom on the pyridine ring is a primary site for protonation due to its basicity. nih.gov

The fragmentation of the [M+H]⁺ ion in an ESI-MS/MS experiment provides valuable structural data. The fragmentation pathways are often initiated by the protonated site. mdpi.com Common fragmentation patterns for protonated pyridine-containing compounds include the cleavage of substituent groups. For the title compound, characteristic losses would include the neutral loss of methanol (32 Da) from the ester group or the loss of the entire methyl acetate moiety. The stability of the pyridine ring means that fragments retaining the ring structure are often prominent in the spectrum. massbank.eu

Table 2: Predicted ESI-MS/MS Fragmentation for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |

| 186/188 | 154/156 | CH₃OH (Methanol) |

| 186/188 | 126/128 | CH₃OCHO (Methyl formate) |

| 186/188 | 113/115 | C₃H₅O₂ (Methyl acetate radical + H) |

| 154/156 | 126/128 | CO (Carbon monoxide) |

This table is based on general ESI fragmentation principles for esters and pyridine derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. mdpi.com These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to its constituent functional groups. The most prominent absorption in the IR spectrum is typically the carbonyl (C=O) stretch of the ester group, which is expected in the range of 1730-1750 cm⁻¹. The exact position can give clues about the electronic environment.

The pyridine ring itself has a series of characteristic vibrations. Ring stretching vibrations (C=C and C=N) typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region, generally between 600 and 800 cm⁻¹. The ester C-O stretching vibrations will produce strong bands in the 1000-1300 cm⁻¹ region. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | Methyl Ester (-OCH₃, -CH₂-) | 2850 - 3000 |

| C=O Stretch | Ester Carbonyl | 1730 - 1750 |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |

| C-O Stretch | Ester | 1000 - 1300 |

| C-Cl Stretch | Chloro-substituent | 600 - 800 |

This table is compiled from standard vibrational frequency data and literature on substituted pyridines. researchgate.netdocumentsdelivered.commdpi.com

Conformational Analysis

This compound possesses conformational flexibility, primarily due to rotation around the single bond connecting the pyridine ring and the methylene group of the acetate moiety. This rotation can lead to the existence of different rotational isomers (conformers). researchgate.net Vibrational spectroscopy, often combined with theoretical calculations, can be used to study this conformational landscape. rsc.orgnih.gov

Different conformers may have slightly different vibrational frequencies due to changes in steric interactions and electronic delocalization. By analyzing the spectra, potentially at different temperatures, it may be possible to identify the presence of more than one conformer and even determine their relative stabilities. nih.gov For instance, the orientation of the ester group relative to the pyridine ring (e.g., syn-periplanar vs. anti-periplanar) could influence the positions of the C=O and C-O stretching bands. researchgate.net Computational methods like Density Functional Theory (DFT) are often employed to calculate the theoretical vibrational spectra for different possible conformers, which are then compared with experimental IR and Raman data to identify the most stable conformation in the solid state or in solution. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For aromatic and heteroaromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*. aip.org

The pyridine ring is a chromophore that gives rise to these transitions. The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally high in intensity and occur at shorter wavelengths (higher energy). The n → π* transition involves the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. This transition is typically lower in energy (occurs at a longer wavelength) and has a much lower intensity. libretexts.org

For 3-chloropyridine (B48278), a close analog, two main absorption bands are observed in the near-UV region. A strong band associated with the π → π* transition appears around 260-270 nm, while a weaker, longer-wavelength shoulder corresponding to the n → π* transition is also present. aip.org The presence of the acetate substituent at the 2-position may cause a slight shift (either bathochromic or hypsochromic) in these absorption maxima due to its electronic influence on the pyridine ring system. Solvents can also influence the positions of these bands; for example, n → π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents. aip.org

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Characteristics |

| π → π | Substituted Pyridine Ring | ~260 - 275 | High intensity |

| n → π | Pyridine N lone pair | ~275 - 290 | Low intensity, may appear as a shoulder |

Data based on published spectra for 3-chloropyridine and general principles of UV-Vis spectroscopy. aip.orgaip.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of "this compound" and its derivatives. While specific crystallographic data for "this compound" is not widely available in public databases, the methodologies described below are standard for such compounds.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of structural detail. nih.gov The initial step in this process is the growth of a high-quality single crystal of the target compound, which can be a challenging endeavor. nih.gov Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For a derivative, a hypothetical data set that could be obtained from SC-XRD is presented in the table below. This data would allow for the unambiguous determination of the molecular structure, including the conformation of the acetate side chain relative to the pyridine ring and the nature of any intermolecular interactions, such as hydrogen bonding or π-stacking.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₈ClNO₂ |

| Formula Weight | 185.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 915.6 ų |

| Z | 4 |

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, assessing sample purity, and monitoring solid-state transformations. In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline material.

While a specific PXRD pattern for "this compound" is not publicly documented, a typical analysis would involve comparing the experimental pattern to a calculated pattern from single-crystal data or to reference patterns of known phases to confirm the identity and purity of the synthesized material.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of "this compound" and its derivatives. nih.gov These methods exploit differences in the physicochemical properties of the components in a mixture to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally labile compounds. nih.gov For "this compound," a reversed-phase HPLC method would likely be employed for purity determination. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of a "this compound" derivative is outlined in the table below. The retention time would be characteristic of the compound under these specific conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Table 2: Illustrative HPLC Method for a Derivative of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. redalyc.org "this compound" is amenable to GC analysis. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. redalyc.org

A hypothetical GC method for assessing the purity of "this compound" is detailed below. A flame ionization detector (FID) is commonly used for organic compounds, providing high sensitivity. The peak area percentage can be used to estimate the purity of the sample.

Table 3: Representative Gas Chromatography Method for this compound

| Parameter | Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis, reaction monitoring, and preliminary purity assessment. sigmaaldrich.comanalyticaltoxicology.com A TLC analysis of "this compound" would involve spotting a solution of the compound onto a silica (B1680970) gel plate and developing it in a suitable solvent system. The separation is based on the differential adsorption of the compound to the stationary phase.

An example of a TLC system for this compound is provided below. The retention factor (Rf) value is a characteristic property of the compound in a specific TLC system. Visualization under UV light is common for aromatic compounds.

Table 4: Typical Thin-Layer Chromatography System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum backing |

| Mobile Phase | Ethyl acetate:Hexane (30:70, v/v) |

| Visualization | UV light at 254 nm |

Elemental Analysis and Thermogravimetric Analysis (TGA)

The comprehensive characterization of "this compound" and its derivatives is crucial for confirming their chemical identity, purity, and thermal stability. Elemental analysis and thermogravimetric analysis (TGA) are fundamental techniques employed for these purposes. While specific experimental data for "this compound" is not extensively available in published literature, this section outlines the theoretical and expected analytical data based on its chemical structure and the known behavior of related compounds.

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, which are then compared with the theoretical values calculated from the compound's molecular formula. For "this compound," with the molecular formula C₈H₈ClNO₂, the theoretical elemental composition has been calculated. In a typical research setting, experimentally determined values that are within ±0.4% of the theoretical values are considered to be in good agreement and confirm the compound's elemental composition.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 51.77 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.35 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.11 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.55 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.24 |

| Total | 185.62 | 100.00 |

Note: The data in this table is calculated based on the molecular formula and has not been experimentally determined in the referenced literature.

In the synthesis and characterization of novel derivatives, elemental analysis serves as a critical checkpoint. For instance, in the synthesis of related heterocyclic compounds, researchers routinely publish elemental analysis data to substantiate their structural claims. aun.edu.egresearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) provides valuable insights into the thermal stability and decomposition profile of a material. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which the compound decomposes.

Specific TGA data for "this compound" is not readily found in scientific literature. However, the thermal behavior can be inferred from studies on similar structures, such as pyridine and its derivatives. Generally, the thermal decomposition of pyridine compounds occurs at elevated temperatures. jneonatalsurg.comchemicalbook.com The stability of the molecule is influenced by the nature and position of its substituents.

The TGA curve for "this compound" would be expected to show a stable baseline at lower temperatures, followed by one or more distinct mass loss steps corresponding to the decomposition of the molecule. The initial decomposition is likely to involve the loss of the acetate group, followed by the fragmentation of the chloropyridine ring at higher temperatures.

Table 2: Expected TGA Profile for this compound

| Temperature Range (°C) | Expected Mass Loss (%) | Associated Decomposition Event |

| < 150 | Negligible | Loss of volatile impurities/moisture |

| 150 - 300 | ~31.8% | Initial decomposition, likely loss of the methyl acetate moiety (-CH₂COOCH₃) |

| > 300 | Further mass loss | Decomposition of the 3-chloropyridine ring |

Note: The data in this table represents a hypothetical TGA profile based on the chemical structure of the compound and general knowledge of the thermal decomposition of similar compounds. It has not been experimentally verified in the referenced literature.

The presence of the chlorine atom on the pyridine ring may influence the decomposition pathway and the thermal stability of the compound. Halogenated organic compounds can exhibit complex decomposition patterns. The study of the thermal properties of related compounds, such as other functionalized pyridine derivatives, indicates that decomposition temperatures can vary significantly depending on the specific functional groups present. chemicalbook.com

Computational and Theoretical Investigations of Methyl 2 3 Chloropyridin 2 Yl Acetate

Reaction Mechanism Elucidation:To investigate the pathways of reactions involving this compound through computational modeling.